molecular formula C16H26N2OS B2874032 1-(2-((tert-butylthio)methyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 2034466-67-4

1-(2-((tert-butylthio)methyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No. B2874032
CAS RN: 2034466-67-4
M. Wt: 294.46
InChI Key: ZHJXACOMMSDYDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-((tert-butylthio)methyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and is primarily used for research purposes.

Scientific Research Applications

TAK-659 has been extensively studied for its potential applications in the treatment of various diseases such as cancer, autoimmune disorders, and inflammatory diseases. It has been found to be a potent inhibitor of the protein kinase BTK, which plays a crucial role in the activation of B cells and the production of antibodies. TAK-659 has also shown promising results in preclinical studies for the treatment of multiple myeloma, a type of blood cancer.

Mechanism of Action

TAK-659 works by inhibiting the activity of BTK, which is a key enzyme in the B cell receptor signaling pathway. This pathway is essential for the activation and proliferation of B cells, which play a crucial role in the immune response. By inhibiting BTK, TAK-659 prevents the activation and proliferation of B cells, leading to a reduction in the production of antibodies.
Biochemical and Physiological Effects
TAK-659 has been found to have significant biochemical and physiological effects. It has been shown to inhibit the activation of B cells and the production of antibodies, leading to a reduction in inflammation and immune response. TAK-659 has also been found to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for lab experiments, including its high potency and selectivity for BTK inhibition. It is also relatively easy to synthesize and has a favorable pharmacokinetic profile. However, one limitation of TAK-659 is its potential for off-target effects, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for research on TAK-659. One potential application is in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus, which are characterized by an overactive immune response. TAK-659 may also have applications in the treatment of other types of cancer, such as lymphoma and leukemia. Future research should focus on optimizing the pharmacokinetic properties of TAK-659, as well as investigating its potential for combination therapy with other drugs.

Synthesis Methods

The synthesis of TAK-659 involves the reaction of tert-butylthiomethylpiperidine with 1H-pyrrole-1-carboxylic acid followed by the addition of acetic anhydride. The resulting compound is then purified by column chromatography to obtain TAK-659 in its pure form.

properties

IUPAC Name

1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2OS/c1-16(2,3)20-13-14-8-4-5-11-18(14)15(19)12-17-9-6-7-10-17/h6-7,9-10,14H,4-5,8,11-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJXACOMMSDYDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCCN1C(=O)CN2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-((tert-butylthio)methyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

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